5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid
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Overview
Description
5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzofuran core, a carboxylic acid group, and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Methoxy-5-methylphenylboronic acid
Uniqueness
5-[(4-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C23H18O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-[(4-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C23H18O4/c1-15-7-9-16(10-8-15)14-26-18-11-12-20-19(13-18)21(23(24)25)22(27-20)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,24,25) |
InChI Key |
IRYJBRNMAZHVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=C3C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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